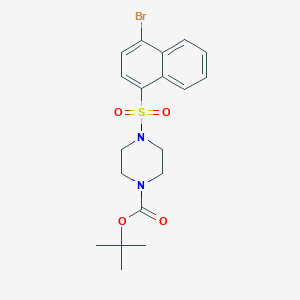

Tert-butyl 4-((4-bromonaphthalen-1-yl)sulfonyl)piperazine-1-carboxylate

Description

Tert-butyl 4-((4-bromonaphthalen-1-yl)sulfonyl)piperazine-1-carboxylate is a sulfonamide-functionalized piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-bromonaphthalene sulfonyl moiety. The Boc group enhances solubility and facilitates selective deprotection during multi-step syntheses, while the bromonaphthalene sulfonyl group contributes to steric bulk and electronic effects, making the compound a versatile intermediate in medicinal chemistry.

For example, sulfonyl chlorides (e.g., 4-nitrophenylsulfonyl chloride in ) react with tert-butyl piperazine-1-carboxylate in the presence of a base like pyridine or triethylamine . A similar approach would apply to the bromonaphthalene analog, where 4-bromonaphthalene-1-sulfonyl chloride reacts with Boc-piperazine.

Applications: Such compounds are frequently used as intermediates in kinase inhibitors (e.g., Bruton’s tyrosine kinase inhibitors in ) or proteolysis-targeting chimeras (PROTACs) due to their modular sulfonamide-piperazine scaffold .

Properties

IUPAC Name |

tert-butyl 4-(4-bromonaphthalen-1-yl)sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BrN2O4S/c1-19(2,3)26-18(23)21-10-12-22(13-11-21)27(24,25)17-9-8-16(20)14-6-4-5-7-15(14)17/h4-9H,10-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGGVQZZAVYVID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BrN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Bromonaphthalene-1-sulfonyl Chloride

The initial step involves the sulfonation of naphthalene followed by chlorination to produce the sulfonyl chloride derivative:

| Step | Reagents & Conditions | Description | References |

|---|---|---|---|

| 1 | Naphthalene, chlorosulfonic acid, reflux | Electrophilic sulfonation of naphthalene to yield 1-naphthalenesulfonic acid | Literature suggests sulfonation of aromatic compounds with chlorosulfonic acid yields sulfonic acids efficiently (not directly cited here) |

| 2 | Thionyl chloride, reflux | Conversion of sulfonic acid to sulfonyl chloride | Standard conversion of sulfonic acids to sulfonyl chlorides |

This process yields 4-bromonaphthalene-1-sulfonyl chloride, a key electrophilic reagent for subsequent sulfonylation reactions.

Formation of the Naphthalen-1-yl Sulfonyl Piperazine Intermediate

The sulfonyl chloride reacts with piperazine derivatives to form the sulfonyl-linked intermediate:

| Step | Reagents & Conditions | Description | References |

|---|---|---|---|

| 3 | Piperazine, base (e.g., triethylamine), dichloromethane, 0°C to room temperature | Nucleophilic substitution where piperazine nitrogen attacks the sulfonyl chloride, forming the sulfonylpiperazine | Similar sulfonylation reactions are well-documented in medicinal chemistry synthesis protocols |

| 4 | Purification via column chromatography | Isolation of the sulfonylated piperazine derivative | Standard purification techniques |

Introduction of the tert-Butyl Carboxylate Group

The final step involves protecting the piperazine nitrogen with a tert-butyl carbamate group:

| Step | Reagents & Conditions | Description | References |

|---|---|---|---|

| 5 | Di-tert-butyl dicarbonate (Boc anhydride), base (e.g., triethylamine), dichloromethane, 0°C to room temperature | Carbamate formation on the piperazine nitrogen, yielding tert-butyl carbamate-protected piperazine | Similar carbamate protection reactions are standard in peptide and heterocyclic synthesis |

| 6 | Purification by recrystallization or chromatography | Final purification of the target compound | Common purification methods in organic synthesis |

Data Table Summarizing the Preparation

| Stage | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Sulfonyl chloride synthesis | Chlorosulfonic acid, thionyl chloride | Reflux | ~80-90% | Critical for electrophilic sulfonation |

| Sulfonylation of piperazine | Piperazine, base | 0°C to RT | ~85-95% | Nucleophilic substitution |

| Carbamate protection | Boc anhydride, base | 0°C to RT | ~80-90% | Protects the piperazine nitrogen |

Research Findings and Optimization Notes

- Reactivity and Selectivity: The sulfonylation step benefits from low temperature to minimize side reactions and improve selectivity for the desired sulfonyl chloride.

- Purification Techniques: Recrystallization from suitable solvents such as ethyl acetate or dichloromethane enhances purity.

- Yield Optimization: Excess reagents and controlled reaction times are crucial for maximizing yields, especially during the sulfonyl chloride formation.

- Safety Considerations: Handling chlorosulfonic acid and thionyl chloride requires appropriate safety measures due to their corrosive and volatile nature.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-((4-bromonaphthalen-1-yl)sulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromonaphthalene moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.

Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and various amines. Typical conditions involve polar aprotic solvents and elevated temperatures.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used under controlled conditions.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

Substitution Reactions: Products include substituted naphthalenes with various functional groups replacing the bromine atom.

Oxidation and Reduction Reactions: Products include sulfoxides and sulfones, depending on the extent of oxidation.

Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 455.36 g/mol. Its structure features a piperazine core substituted with a tert-butyl group and a sulfonyl group attached to a bromonaphthalene moiety, which contributes to its reactivity and biological activity.

Medicinal Chemistry

Tert-butyl 4-((4-bromonaphthalen-1-yl)sulfonyl)piperazine-1-carboxylate is being investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The sulfonamide group may enhance the compound's ability to interact with biological targets involved in cancer progression .

- Neuropharmacology : The piperazine ring is often associated with neuroactive compounds. Research indicates that derivatives of piperazine can modulate neurotransmitter systems, making this compound a candidate for further studies in treating neurological disorders .

Materials Science

In materials science, compounds like this compound are explored for their potential use in creating advanced materials.

- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific properties. Its functional groups allow for various reactions that can modify polymer characteristics such as solubility, thermal stability, and mechanical strength .

Chemical Synthesis and Research Tools

This compound can also act as an intermediate in organic synthesis or as a reagent in various chemical reactions.

- Reagent for Synthesis : Its unique structure makes it useful in synthesizing other complex molecules, particularly those needed in drug discovery processes .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of tert-butyl 4-((4-bromonaphthalen-1-yl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The bromonaphthalene moiety can intercalate with DNA, while the sulfonyl group can form covalent bonds with nucleophilic sites in proteins. These interactions can disrupt cellular processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 4-((4-bromonaphthalen-1-yl)sulfonyl)piperazine-1-carboxylate with structurally related sulfonamide-piperazine derivatives, highlighting key differences in substituents, physicochemical properties, and biological activity:

Key Observations:

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., bromonaphthalene, nitro) enhance electrophilicity, improving binding to kinase ATP pockets . Amino groups (e.g., 4-aminophenyl in ) enable further functionalization but require stabilization against oxidation . Bulky groups (e.g., anthraquinone in ) reduce solubility but increase target selectivity .

Stability :

- Compounds with Boc groups (e.g., –5) are stable in organic solvents but susceptible to acidic deprotection.

- Oxindole derivatives () degrade in simulated gastric fluid, limiting oral bioavailability .

Solubility :

- Polar substituents (e.g., trifluoromethyl in ) improve solubility in alcohols, whereas aromatic moieties (e.g., bromonaphthalene) reduce aqueous solubility .

Synthetic Versatility :

- The Boc group allows selective deprotection for coupling with secondary pharmacophores (e.g., adamantyl urea in ) .

- Sulfonamide intermediates (e.g., ) are used in PROTACs for targeted protein degradation .

Structure-Activity Relationship (SAR) Insights:

- Bromonaphthalene vs. Nitrophenyl : The bromonaphthalene group’s larger surface area may improve hydrophobic interactions in kinase binding pockets compared to nitro-substituted analogs .

- Trifluoromethyl vs. Methoxy : The electron-withdrawing trifluoromethyl group enhances metabolic stability relative to methoxy-substituted derivatives .

Biological Activity

Tert-butyl 4-((4-bromonaphthalen-1-yl)sulfonyl)piperazine-1-carboxylate (CAS No. 1704121-02-7) is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H23BrN2O4S, with a molecular weight of approximately 455.37 g/mol. The compound features a piperazine ring substituted with a tert-butyl group and a sulfonamide moiety linked to a bromonaphthalene structure.

The biological activity of this compound can be attributed to its interactions with various biological targets:

Table 1: Summary of Biological Activities

Case Study: PCSK9 Inhibition

A study published in 2017 explored the inhibition mechanism of similar piperazine derivatives on PCSK9. The researchers synthesized several analogs and tested their efficacy in vitro, demonstrating significant reductions in PCSK9 activity, which correlated with increased LDL receptor expression on hepatocyte surfaces . Although this compound was not the primary focus, its structural similarities suggest potential effectiveness.

Case Study: Antimicrobial Properties

Research conducted on piperazine derivatives indicated that modifications at the sulfonamide position could enhance antimicrobial efficacy against Gram-positive and Gram-negative bacteria. While specific data on this compound is sparse, the presence of the sulfonamide group is hypothesized to contribute positively to its antimicrobial potential .

Q & A

Basic: What are the common synthetic routes for synthesizing tert-butyl 4-((4-bromonaphthalen-1-yl)sulfonyl)piperazine-1-carboxylate?

Answer:

The synthesis typically involves a nucleophilic substitution reaction. A general approach includes:

Sulfonylation of Piperazine Core : Reacting tert-butyl piperazine-1-carboxylate with 4-bromonaphthalene-1-sulfonyl chloride under basic conditions (e.g., K₂CO₃ or NaH in DMF) to introduce the sulfonyl group .

Optimization of Reaction Conditions : Elevated temperatures (e.g., 110°C in 1,4-dioxane) and anhydrous solvents enhance reaction efficiency .

Purification : Column chromatography (hexane:ethyl acetate gradients) or recrystallization is used to isolate the product, with yields varying between 62%–80% depending on conditions .

Basic: How is the purity and structural integrity of the compound assessed post-synthesis?

Answer:

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity and absence of impurities. For example, aromatic protons in the naphthalene moiety appear as distinct multiplet signals .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) detects molecular ions (e.g., [M+H]⁺) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Purity is validated using reverse-phase columns, with >99% purity achievable via gradient elution .

Advanced: What strategies mitigate contradictions in reaction yields during sulfonylation?

Answer:

Yield discrepancies often arise from:

- Reagent Stoichiometry : Excess sulfonyl chloride (1.2–1.5 equiv) ensures complete substitution .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility, while dioxane at 110°C accelerates reactivity .

- Byproduct Formation : Side reactions (e.g., hydrolysis of sulfonyl chloride) are minimized using anhydrous conditions and molecular sieves .

Comparative studies suggest optimizing base (e.g., NaH vs. K₂CO₃) and reaction time (12–24 hours) to balance yield and purity .

Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?

Answer:

Single-crystal X-ray diffraction:

- Crystallization : Slow evaporation from dichloromethane/hexane mixtures yields suitable crystals .

- Conformational Analysis : Reveals torsional angles (e.g., piperazine ring puckering) and non-covalent interactions (e.g., hydrogen bonding between sulfonyl oxygen and adjacent groups) .

- Validation of Stereochemistry : Confirms absence of racemization during synthesis, critical for biological studies .

Basic: What storage conditions ensure compound stability?

Answer:

- Temperature : Store at –20°C in airtight containers to prevent degradation .

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the tert-butyl carbamate group .

- Light Sensitivity : Amber vials protect against photodegradation of the bromonaphthalene moiety .

Advanced: How does the sulfonyl group influence biological activity in drug discovery?

Answer:

- Target Binding : The sulfonyl group enhances hydrogen bonding with serine proteases or kinases, as seen in related piperazine derivatives .

- PROTAC Applications : In PROTAC linkers, the sulfonyl group stabilizes ternary complexes (target protein-E3 ligase), improving degradation efficiency .

- Cellular Permeability : LogP calculations (via HPLC) indicate moderate hydrophilicity, balancing membrane penetration and solubility .

Advanced: What computational methods predict reactivity at the piperazine ring?

Answer:

- Density Functional Theory (DFT) : Models nucleophilic attack at the sulfonyl-substituted nitrogen, identifying transition states and activation energies .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, explaining yield variations in polar vs. non-polar media .

- Hammett Plots : Correlate substituent effects (e.g., electron-withdrawing bromine) on reaction rates .

Basic: What safety precautions are recommended during handling?

Answer:

- Personal Protective Equipment (PPE) : Lab coat, gloves, and goggles .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Emergency Protocols : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Advanced: How to address discrepancies in biological assay results across studies?

Answer:

- Batch Variability : Ensure consistent purity (>99% via HPLC) and confirm stereochemistry .

- Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentrations ≤0.1%) .

- Negative Controls : Use structurally similar inactive analogs to validate target specificity .

Basic: What are the key applications in medicinal chemistry?

Answer:

- Intermediate in Drug Synthesis : Used to prepare kinase inhibitors or protease modulators via further functionalization of the piperazine ring .

- Biological Probes : Radiolabeled derivatives (e.g., ¹⁴C or ³H) track target engagement in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.